molecular formula C13H8F16O2 B157743 1H,1H,9H-Hexadecafluorononyl methacrylate CAS No. 1841-46-9

1H,1H,9H-Hexadecafluorononyl methacrylate

Cat. No.: B157743
CAS No.: 1841-46-9
M. Wt: 500.17 g/mol
InChI Key: XAENZTGUQXVFPQ-UHFFFAOYSA-N
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Description

1H,1H,9H-Hexadecafluorononyl methacrylate is a fluorinated methacrylate compound. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the production of specialty coatings, adhesives, and surface treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,9H-Hexadecafluorononyl methacrylate typically involves the esterification of methacrylic acid with a fluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H,1H,9H-Hexadecafluorononyl methacrylate can undergo various chemical reactions, including:

    Polymerization: It can be polymerized to form fluorinated polymers with unique properties.

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Addition Reactions: It can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution Reactions: Reagents like sodium hydride or lithium diisopropylamide (LDA) can be employed.

    Addition Reactions: Nucleophiles such as amines or thiols are used under mild conditions.

Major Products

    Polymerization: Fluorinated polymers with high thermal stability and chemical resistance.

    Substitution Reactions: Fluorinated derivatives with various functional groups.

    Addition Reactions: Adducts with enhanced properties for specific applications.

Scientific Research Applications

1H,1H,9H-Hexadecafluorononyl methacrylate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials.

    Biology: Employed in the development of biocompatible coatings for medical devices.

    Medicine: Utilized in drug delivery systems due to its unique properties.

    Industry: Applied in the production of specialty coatings, adhesives, and surface treatments for enhanced performance.

Mechanism of Action

The mechanism of action of 1H,1H,9H-Hexadecafluorononyl methacrylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The fluorinated groups interact with hydrophobic regions of target molecules, enhancing binding affinity.

    Pathways Involved: The compound can modulate surface properties, leading to improved adhesion, reduced friction, and increased resistance to environmental factors.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl methacrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

Uniqueness

1H,1H,9H-Hexadecafluorononyl methacrylate stands out due to its specific balance of fluorine content and methacrylate functionality. This balance provides a unique combination of properties, such as high thermal stability, chemical resistance, and low surface energy, making it suitable for a wide range of applications.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F16O2/c1-4(2)5(30)31-3-7(16,17)9(20,21)11(24,25)13(28,29)12(26,27)10(22,23)8(18,19)6(14)15/h6H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAENZTGUQXVFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HC7F14CH2OC(O)C(CH3)=CH2, C13H8F16O2
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171538
Record name 1H,1H,9H-perfluorononyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841-46-9
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001841469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,1H,9H-perfluorononyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.836
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of grafting 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA) onto Polydimethylsiloxane (PDMS) membranes?

A: Grafting HDFNMA onto PDMS membranes significantly enhances their selectivity for volatile organic compounds (VOCs) like chlorinated hydrocarbons [, ]. This modification creates a microphase-separated structure within the membrane, comprising distinct regions of PDMS and grafted poly(HDFNMA) [, ]. This structure, characterized by its hydrophobic poly(HDFNMA) domains, proves particularly effective in separating VOCs from water through pervaporation.

Q2: Can HDFNMA be used to modify other membrane materials besides PDMS?

A: Yes, research indicates that HDFNMA can be incorporated into other polymers for membrane applications. For instance, studies have explored filling Poly(1-trimethylsilyl-1-propyne) (PMSP) membranes with poly(HDFNMA) []. Similar to its effect on PDMS, the addition of poly(HDFNMA) to PMSP also improves the separation performance for VOC/water mixtures, highlighting its versatility in membrane modification [].

Q3: What are the advantages of using radiation-induced grafting for incorporating HDFNMA onto PDMS membranes?

A: Utilizing a 60Co irradiation source for grafting HDFNMA offers several advantages. This method enables the simultaneous irradiation of the PDMS membrane and the HDFNMA solution, ensuring efficient graft polymerization []. Notably, this technique allows for controlling the degree of grafting, with the outer surface of the hollow fiber typically exhibiting a higher degree of grafting than the inner surface []. This controlled modification contributes to the tailored performance of the resulting membranes for specific separation applications.

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